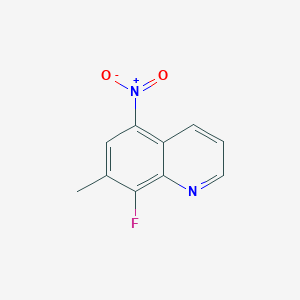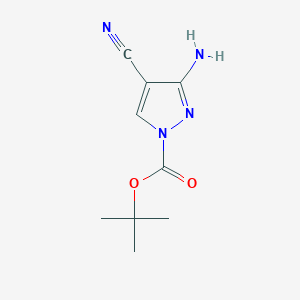![molecular formula C12H17NO2 B15069124 Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate CAS No. 34995-40-9](/img/structure/B15069124.png)
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,1-dimethyl-6-azaspiro[25]octa-4,7-diene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . This method ensures high yields and the formation of products with consecutive quaternary centers.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of the one-pot synthesis approach can be scaled up for industrial applications. The mild reaction conditions and high yields make it a viable candidate for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate involves its interaction with molecular targets through its spiro structure. This interaction can influence various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-6-acetyl-6-azaspiro[2.5]octa-4,7-diene
- 6-Azaspiro[2.5]octa-4,7-diene-6-carboxylic acid, 2,2-dimethyl-, ethyl ester
Uniqueness
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
特性
CAS番号 |
34995-40-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-10(14)13-7-5-12(6-8-13)9-11(12,2)3/h5-8H,4,9H2,1-3H3 |
InChIキー |
IAZOWSWWBGTDSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC2(CC2(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

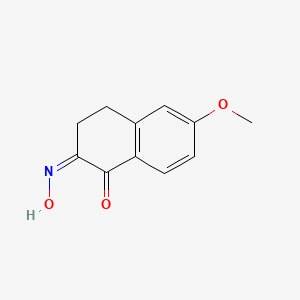
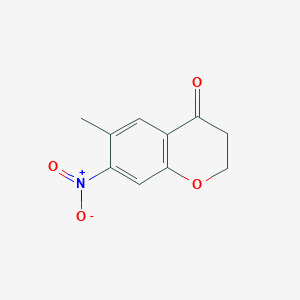
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
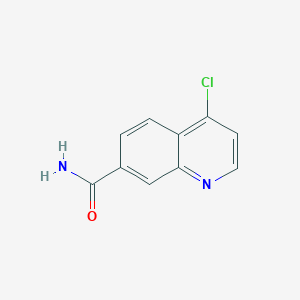

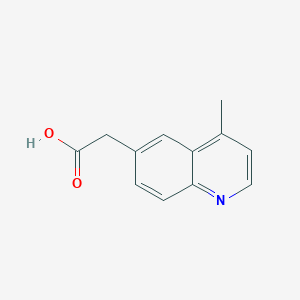
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
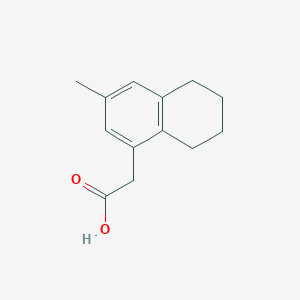
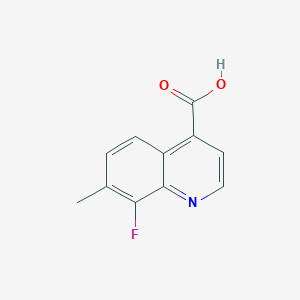
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
